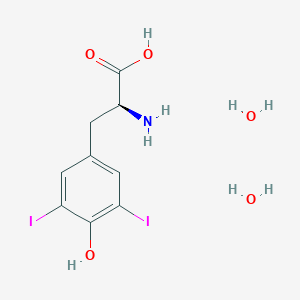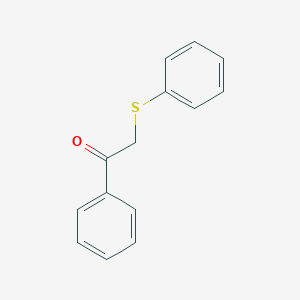
Phenacyl phenyl sulfide
概要
説明
Phenacyl phenyl sulfide (PPS) is a chemical compound that has been widely used in scientific research for many years. It is a colorless, odorless solid that is soluble in organic solvents and insoluble in water. PPS is also known as tear gas, as it was initially developed as a riot control agent. However, due to its potential toxicity, it is now primarily used in scientific research.
作用機序
PPS is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, PPS increases the concentration of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system. This overstimulation can cause various physiological effects, including lacrimation, salivation, and respiratory distress.
生化学的および生理学的効果
PPS has been shown to cause various biochemical and physiological effects in animal models. These effects include inhibition of acetylcholinesterase activity, increased levels of acetylcholine in the synaptic cleft, and activation of the cholinergic system. PPS has also been shown to cause oxidative stress and inflammation in various organs, including the liver and lungs.
実験室実験の利点と制限
PPS is a useful tool in scientific research due to its potent inhibitory effect on acetylcholinesterase. It is also relatively easy to synthesize and has a long shelf life. However, PPS is highly toxic and can cause severe respiratory distress, making it difficult to handle in the laboratory. Additionally, PPS is not selective for acetylcholinesterase and can inhibit other enzymes, leading to potential off-target effects.
将来の方向性
There are several future directions for research on PPS. One area of interest is the development of safer and more selective inhibitors of acetylcholinesterase. Another area of interest is the use of PPS as a tool to study the cholinergic system and its role in various physiological processes. Additionally, PPS could be used to study the effects of oxidative stress and inflammation on various organs and tissues. Finally, PPS could be used in the development of new drugs for the treatment of various diseases, including Alzheimer's disease and other neurological disorders.
科学的研究の応用
PPS has been used in scientific research in various fields such as pharmacology, toxicology, and biochemistry. It is primarily used as a tool to study the mechanism of action of enzymes and proteins. PPS is also used as a substrate for the detection of certain enzymes, such as acetylcholinesterase.
特性
CAS番号 |
16222-10-9 |
|---|---|
製品名 |
Phenacyl phenyl sulfide |
分子式 |
C14H12OS |
分子量 |
228.31 g/mol |
IUPAC名 |
1-phenyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C14H12OS/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H,11H2 |
InChIキー |
MRLUWCIEBHJONW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2 |
その他のCAS番号 |
16222-10-9 |
同義語 |
phenacyl phenyl sulfide |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


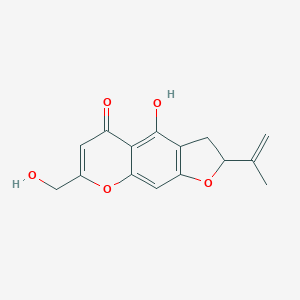
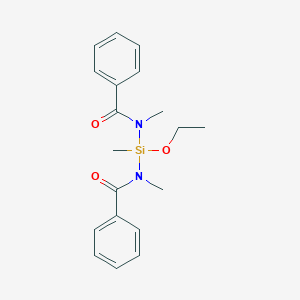
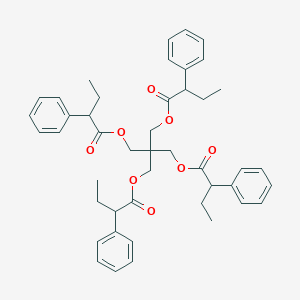
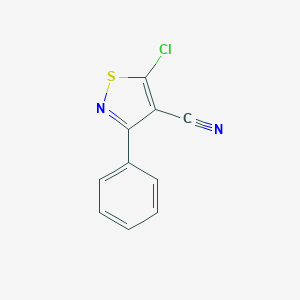
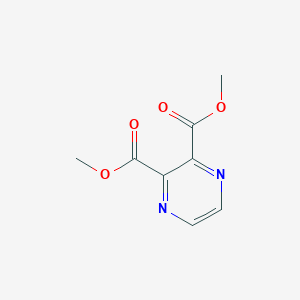
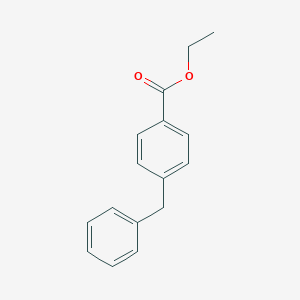
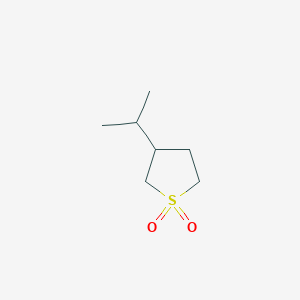
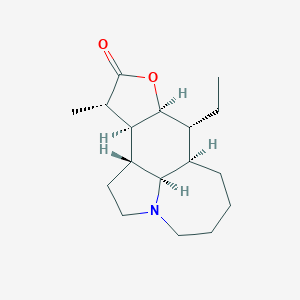
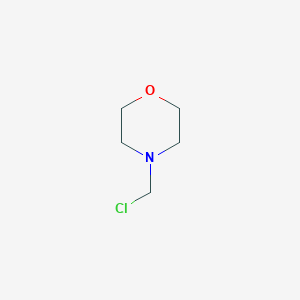
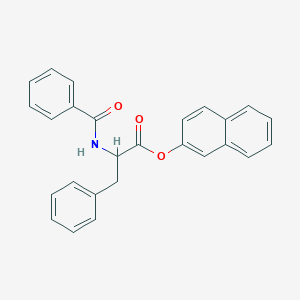
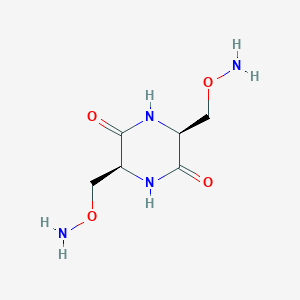
![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)

